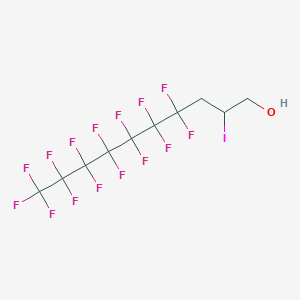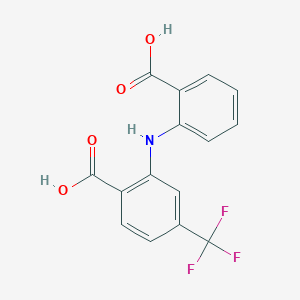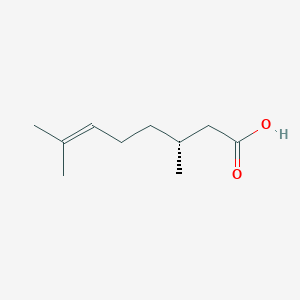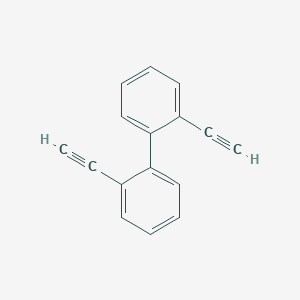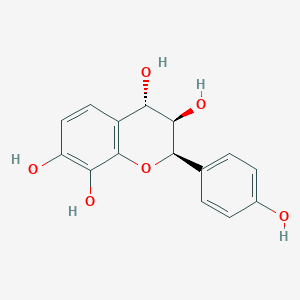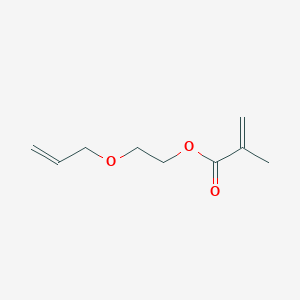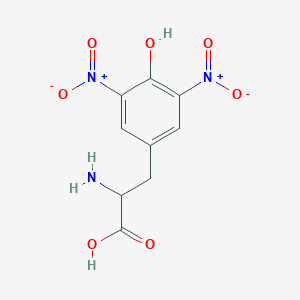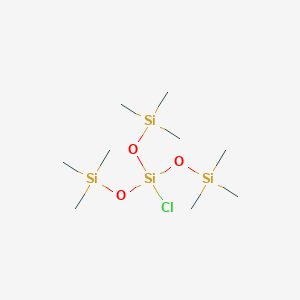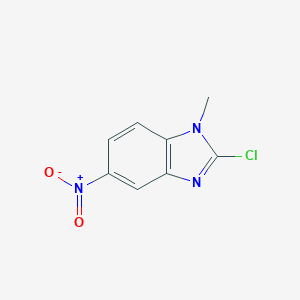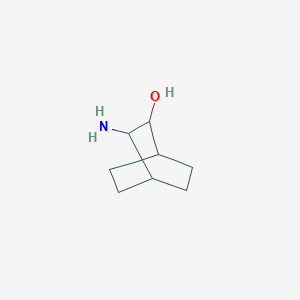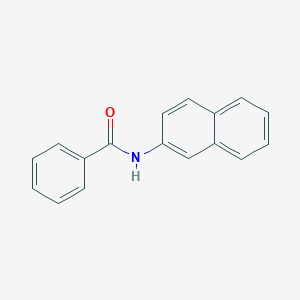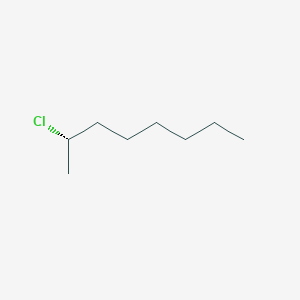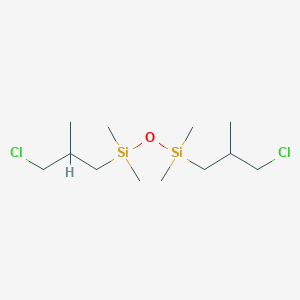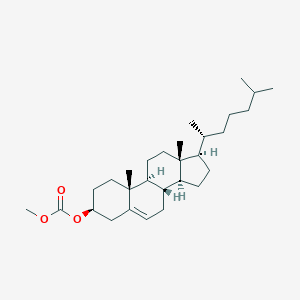
Acetophenone-alpha,alpha,alpha-d3
Vue d'ensemble
Description
Acetophenone-alpha,alpha,alpha-d3 is an organic compound and an isotopologue of Acetophenone . It has the molecular formula C8H5D3O and a molecular weight of 123.1670 .
Molecular Structure Analysis
The molecular structure of Acetophenone-alpha,alpha,alpha-d3 is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique
Application in Organic Chemistry Education
Field
This application falls under the field of Organic Chemistry Education .
Summary of the Application
The α-bromination reaction of carbonyl compounds, including Aceto-D3-phenone, is a significant topic in the field of organic chemistry . This reaction has been used in undergraduate organic chemistry experiments .
Method of Application
The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
Results or Outcomes
The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The experiment was successfully completed by all the students within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application in Heterocyclic Compounds Synthesis
Field
This application falls under the field of Heterocyclic Compounds Synthesis .
Summary of the Application
Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It is an interesting synthon in most organic reactions .
Method of Application
Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthon for multicomponent reactions including the three- and four-component reactions .
Results or Outcomes
The application of the acetophenone as starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions has been reviewed .
Application in Mosquito Research
Field
This application falls under the field of Mosquito Research .
Summary of the Application
Flaviviruses can stimulate the proliferation of acetophenone-producing skin commensal bacteria (especially the Bacillus genus) by suppressing the expression of the essential antimicrobial resistin-like molecule-α (RELMα) protein that protects against pathogenic bacterial skin infections .
Method of Application
The method of application involves testing female Aedes aegypti (Ae. aegypti) and Aedes albopictus (Ae. albopictus) mosquitoes .
Results or Outcomes
The results showed that flaviviruses can stimulate the proliferation of acetophenone-producing skin commensal bacteria, thereby killing the microbes .
Application in Continuous Flow Process
Field
This application falls under the field of Continuous Flow Process .
Summary of the Application
The α-bromination of aceto-phenone was successfully transformed from a known batch procedure to a continuous flow process .
Method of Application
The method of application involves D-optimal optimisation and subsequent scale-up of the validated optimum .
Results or Outcomes
The α-bromination of aceto-phenone was successfully transformed from a known batch procedure to a continuous flow process in 99 % yield .
Application in Agrochemicals and Drug Research
Field
This application falls under the field of Agrochemicals and Drug Research .
Summary of the Application
Natural and synthetic simple acetophenone derivatives, including Aceto-D3-phenone, are analyzed as promising agrochemicals and useful scaffolds for drug research and development .
Method of Application
The method of application involves the analysis of natural and synthetic simple acetophenone derivatives .
Results or Outcomes
Each metabolite, regardless of its molecular simplicity or complexity, has a mission or function in the organism biosynthesizing it . This makes acetophenone derivatives promising candidates for agrochemicals and drug research and development .
Application in Experimental Teaching
Field
This application falls under the field of Experimental Teaching .
Summary of the Application
Using scientific research methods, three undergraduate students conducted teaching experiments in organic chemistry to develop innovative approaches for promoting α-substitution reactions of acetophenone derivatives in undergraduate chemistry experiments .
Method of Application
The method of application involves conducting teaching experiments in organic chemistry .
Results or Outcomes
Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Application in Organic Synthesis
Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The α-bromination reaction of carbonyl compounds, including Aceto-D3-phenone, is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Results or Outcomes
The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Application in Microreactor Technology
Field
This application falls under the field of Microreactor Technology .
Summary of the Application
The α-bromination of aceto-phenone was successfully transformed from a known batch procedure to a continuous flow process in a commercially available microreactor system .
Propriétés
IUPAC Name |
2,2,2-trideuterio-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169976 | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone-alpha,alpha,alpha-d3 | |
CAS RN |
17537-31-4 | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17537-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

